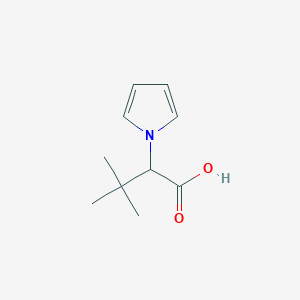

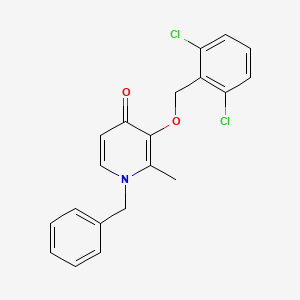

![molecular formula C14H11Cl2N3OS2 B3036148 3-{3-[(2,4-dichlorobenzyl)oxy]-2-thienyl}-5-(methylsulfanyl)-4H-1,2,4-triazole CAS No. 339008-22-9](/img/structure/B3036148.png)

3-{3-[(2,4-dichlorobenzyl)oxy]-2-thienyl}-5-(methylsulfanyl)-4H-1,2,4-triazole

Overview

Description

3-{3-[(2,4-dichlorobenzyl)oxy]-2-thienyl}-5-(methylsulfanyl)-4H-1,2,4-triazole, also known as DBTMS, is a synthetic triazole compound with promising potential for a range of scientific and medical applications. Its unique and versatile structure has enabled researchers to develop a variety of novel compounds with a variety of desired properties and functions. DBTMS has been the focus of much research in recent years due to its potential applications in drug discovery, therapeutic agents, and other areas. Finally, potential future directions for research will be discussed.

Scientific Research Applications

Glycosylation in Carbohydrate Research

- Research on the glycosylation of triazole derivatives, like 5-(3-chlorobenzo[b]thien-2-yl)-4H-1,2,4-triazole-3-thiol, has been conducted. These studies involve reactions with various glycosyl halides and base, leading to the formation of S-glycosides and S,N-bis(glycosyl) derivatives. Theoretical calculations and microwave irradiation techniques have been applied to improve yields and understand regioselectivity (El Ashry et al., 2009).

Synthesis and Biological Activity

- Triazole derivatives, including those related to the specified compound, have been synthesized and evaluated for their biological activity. For instance, studies have shown significant antifungal activity against certain pathogens (Zheng Yu-gu, 2015).

Mediated Oxidative Cyclization

- Investigations into the oxidative cyclization of triazole derivatives, yielding various phenyl-triazole derivatives, have been conducted. This research is crucial for the synthesis of new compounds with potential pharmaceutical applications (Abdelselam Ali et al., 1997).

Synthesis of Schiff Bases and Their Antifungal Activity

- The synthesis of Schiff bases from triazole compounds and their antifungal properties have been explored. These studies contribute to the development of new antifungal agents with potential agricultural applications (Yang Qingcu, 2014).

Anti-Inflammatory and Molluscicidal Agents

- Research has been carried out on triazole derivatives with a focus on their potential as anti-inflammatory and molluscicidal agents. This highlights the diverse pharmaceutical and agricultural applications of these compounds (M. F. El Shehry et al., 2010).

Molecular Docking Study for Anti-Tuberculostic Activity

- FT-IR, NBO, and molecular docking studies have been conducted on triazole derivatives to predict their activity spectra, particularly for anti-tuberculostic applications. This demonstrates the potential use of these compounds in treating tuberculosis (C. Y. Panicker et al., 2015).

Catalytic Synthesis and Structural Studies

- Catalyst-free synthesis approaches for triazole derivatives have been developed, accompanied by structural studies using X-ray and theoretical methods. Such research aids in the efficient and environmentally friendly synthesis of these compounds (R. Moreno-Fuquen et al., 2019).

Mechanism of Action

Target of Action

Compounds with similar structures, such as 2,4-dichlorobenzyl alcohol, are known to have antiseptic properties . They are capable of killing bacteria and viruses associated with mouth and throat infections .

Mode of Action

The antiseptic mechanism of action of similar compounds like dichlorobenzyl alcohol is thought to be related to a denaturation of external proteins and rearrangement of the tertiary structure proteins .

Biochemical Pathways

It’s worth noting that compounds with similar structures can undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation .

Result of Action

Similar compounds are known to have antiseptic properties, suggesting that this compound may also exhibit antimicrobial activity .

properties

IUPAC Name |

5-[3-[(2,4-dichlorophenyl)methoxy]thiophen-2-yl]-3-methylsulfanyl-1H-1,2,4-triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Cl2N3OS2/c1-21-14-17-13(18-19-14)12-11(4-5-22-12)20-7-8-2-3-9(15)6-10(8)16/h2-6H,7H2,1H3,(H,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFOJLFWUFXBXBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NNC(=N1)C2=C(C=CS2)OCC3=C(C=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11Cl2N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201136858 | |

| Record name | 3-[3-[(2,4-Dichlorophenyl)methoxy]-2-thienyl]-5-(methylthio)-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201136858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

339008-22-9 | |

| Record name | 3-[3-[(2,4-Dichlorophenyl)methoxy]-2-thienyl]-5-(methylthio)-1H-1,2,4-triazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=339008-22-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[3-[(2,4-Dichlorophenyl)methoxy]-2-thienyl]-5-(methylthio)-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201136858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

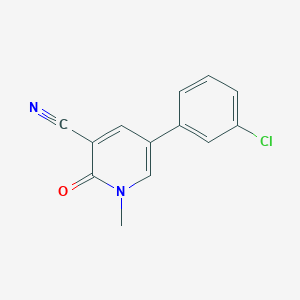

![6-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylhydrazinyl]-3-(2,4-dichlorophenyl)-1H-pyrimidine-2,4-dione](/img/structure/B3036072.png)

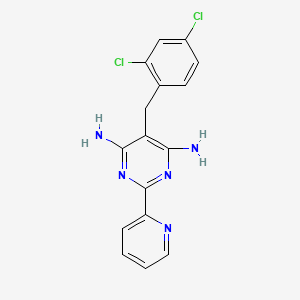

![5-[(2,4-Dichlorophenyl)methyl]pyrimidine-2,4,6-triamine](/img/structure/B3036075.png)

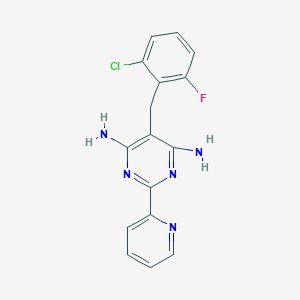

![3-Chloro-2-[2-(4-nitrophenyl)ethyl]-5-(trifluoromethyl)pyridine](/img/structure/B3036081.png)

![6-Chloro-2-[(4-chlorophenyl)sulfanylmethyl]-3-(2-methylphenyl)quinazolin-4-one](/img/structure/B3036083.png)

![7-chloro-2-{[(4-chlorophenyl)sulfonyl]methyl}-3-(2-isopropylphenyl)-4(3H)-quinazolinone](/img/structure/B3036084.png)

![2-[(3,4-dichlorobenzyl)sulfanyl]-4,5-dimethyl-1-(2-propynyl)-1H-imidazole](/img/structure/B3036086.png)

![2-(4-bromophenyl)sulfonyl-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3036087.png)

![7-Chloro-2-[(3-chlorophenyl)sulfanylmethyl]-3-(3,5-dimethylphenyl)quinazolin-4-one](/img/structure/B3036088.png)